molecular formula C7H5ClN2O2S B13251071 3-Chloro-2-cyanobenzene-1-sulfonamide

3-Chloro-2-cyanobenzene-1-sulfonamide

Cat. No.: B13251071
M. Wt: 216.65 g/mol
InChI Key: SLVIFRAJHNNOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-cyanobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C₇H₅ClN₂O₂S. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which also contains a chlorine atom and a cyano group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-cyanobenzene-1-sulfonamide typically involves the reaction of 3-chloro-2-cyanobenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Chloro-2-cyanobenzenesulfonyl chloride+AmmoniaThis compound+HCl\text{3-Chloro-2-cyanobenzenesulfonyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{HCl} 3-Chloro-2-cyanobenzenesulfonyl chloride+Ammonia→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-cyanobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The cyano group can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products

    Nucleophilic Substitution: Products include substituted sulfonamides.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

3-Chloro-2-cyanobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial and antifungal agent.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyanobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluorobenzene-1-sulfonamide
  • 3-Chloro-2-methylbenzene-1-sulfonamide
  • 3-Chloro-2-nitrobenzene-1-sulfonamide

Uniqueness

3-Chloro-2-cyanobenzene-1-sulfonamide is unique due to the presence of both a cyano group and a sulfonamide group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

3-chloro-2-cyanobenzenesulfonamide

InChI

InChI=1S/C7H5ClN2O2S/c8-6-2-1-3-7(5(6)4-9)13(10,11)12/h1-3H,(H2,10,11,12)

InChI Key

SLVIFRAJHNNOMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.